molecular formula C8H7NO2 B14123853 (Z)-benzofuran-3(2H)-one oxime

(Z)-benzofuran-3(2H)-one oxime

Cat. No.: B14123853
M. Wt: 149.15 g/mol
InChI Key: NZLYKMUEDAJYAZ-CLFYSBASSA-N
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Description

(3Z)-1-benzofuran-3(2H)-one oxime is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group -C=N-OH, which is formed by the reaction of hydroxylamine with aldehydes or ketones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-benzofuran-3(2H)-one oxime typically involves the reaction of 1-benzofuran-3(2H)-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime.

Industrial Production Methods

While specific industrial production methods for (3Z)-1-benzofuran-3(2H)-one oxime are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3Z)-1-benzofuran-3(2H)-one oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: Reduction of the oxime group can yield amines.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or hydrosilanes are used.

    Substitution: Nucleophiles such as amines or thiols can react with the oxime group under mild conditions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Substituted oxime derivatives.

Scientific Research Applications

(3Z)-1-benzofuran-3(2H)-one oxime has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of functional materials such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3Z)-1-benzofuran-3(2H)-one oxime involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. The oxime group can also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-benzofuran-3(2H)-one: The parent compound without the oxime group.

    (E)-1-benzofuran-3(2H)-one oxime: The geometric isomer of (3Z)-1-benzofuran-3(2H)-one oxime.

    2H-imidazoles: Compounds with similar structural features and reactivity.

Uniqueness

(3Z)-1-benzofuran-3(2H)-one oxime is unique due to its specific geometric configuration, which can influence its reactivity and interactions with other molecules. This configuration may result in distinct biological activities and chemical properties compared to its isomers and related compounds.

Properties

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

(NE)-N-(1-benzofuran-3-ylidene)hydroxylamine

InChI

InChI=1S/C8H7NO2/c10-9-7-5-11-8-4-2-1-3-6(7)8/h1-4,10H,5H2/b9-7-

InChI Key

NZLYKMUEDAJYAZ-CLFYSBASSA-N

Isomeric SMILES

C1/C(=N/O)/C2=CC=CC=C2O1

Canonical SMILES

C1C(=NO)C2=CC=CC=C2O1

Origin of Product

United States

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